4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline
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Overview
Description
4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline is an organic compound that belongs to the class of fluorinated aromatic amines. The presence of fluorine and pyridine moieties in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of 4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors. Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methyl-5-(pyridin-3-yl)aniline
- 4-Fluoro-2-methyl-5-(pyridin-3-yl)aniline
- 4-Fluoro-2-methyl-5-(pyridin-2-yl)aniline
Uniqueness
4-Fluoro-2-methyl-5-(pyridin-4-yl)aniline is unique due to the specific positioning of the fluorine and pyridine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 4-position and the pyridine ring at the 5-position provides a distinct electronic environment that can enhance its interactions with biological targets .
Properties
Molecular Formula |
C12H11FN2 |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-fluoro-2-methyl-5-pyridin-4-ylaniline |
InChI |
InChI=1S/C12H11FN2/c1-8-6-11(13)10(7-12(8)14)9-2-4-15-5-3-9/h2-7H,14H2,1H3 |
InChI Key |
PCCWSMYQGICRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC=NC=C2)F |
Origin of Product |
United States |
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